5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H16FN3O2 and its molecular weight is 397.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of pyrazolo[3,4-c]quinolines and related compounds involves innovative techniques that provide insights into their chemical properties and potential uses. One study discussed the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines from 1-benzyloxypyrazole, emphasizing the method's efficiency in forming the pyridine B-ring in the terminal step, which could be applicable for the synthesis of complex molecules like 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (Pawlas et al., 2000).
Crystal Structure and DFT Calculations
Research on quinoxaline derivatives, such as isoxazolequinoxalin (IZQ), has been conducted to understand their crystal structure and electronic properties through DFT calculations and Hirshfeld surface analysis. These studies provide a foundation for understanding the structural and electronic characteristics of complex quinoline derivatives (Abad et al., 2021).
Antitubercular Activity
A novel series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv. This suggests potential therapeutic applications for related compounds in treating tuberculosis (Kantevari et al., 2011).
Antitumor and Anticancer Properties
The synthesis of anticancer micro-medicine based on quinoline and chitosan with pH-responsive release performance highlights the potential of quinoline derivatives in chemotherapy. LZC-2b@Cts-MSs, a quinoline-based prodrug, shows promising results in oral cancer treatment, indicating the potential application of related compounds in targeted cancer therapy (Tian et al., 2018).
Properties
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-4-5-15(9-17)12-28-13-19-23(16-6-2-1-3-7-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWMMXHQEJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC(=CC=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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